molecular formula C11H17ClN4O B2551585 5-(Piperazin-1-yl)-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile hydrochloride CAS No. 1993173-65-1

5-(Piperazin-1-yl)-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile hydrochloride

Cat. No.: B2551585
CAS No.: 1993173-65-1
M. Wt: 256.73
InChI Key: KCSDFXWCKURYMZ-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C11H17ClN4O and its molecular weight is 256.73. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis for Serotonin Receptor Antagonism

A study by Mahesh, Perumal, and Pandi (2004) explored the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds, highlighting their potential as serotonin 5-HT3 receptor antagonists. This research demonstrates the application of similar compounds in developing receptor antagonists, particularly for targeting the 5-HT3 receptor in the Guinea pig ileum, with significant implications for neurological and gastrointestinal research Mahesh, R., Perumal, R. V., & Pandi, P. V. (2004). Bioorganic & medicinal chemistry letters, 14(20), 5179-5181.

Antimicrobial Activities of Novel Triazole Derivatives

Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating their antimicrobial activities. This study underscores the potential use of piperazine derivatives in creating antimicrobial agents, offering avenues for developing new treatments against various microorganisms Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules, 15, 2427-2438.

Pharmacological Evaluation for Antidepressant and Antianxiety Activities

A novel series of compounds with the core structure of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine was synthesized and evaluated for antidepressant and antianxiety activities by Kumar et al. (2017). The findings suggest the therapeutic potential of such compounds in treating mood disorders, highlighting their significance in psychiatric and neurological research Kumar, J., Chawla, G., Akhtar, M., Sahu, K., Rathore, V., & Sahu, S. (2017). Arabian Journal of Chemistry, 10, 141-149.

Synthesis and Cytotoxic Activities Against Cancer Cell Lines

Parveen et al. (2017) reported on the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, evaluating their binding affinity to estrogen receptors and cytotoxic activities against human breast cancer cell lines. This research highlights the application of piperazine derivatives in cancer research, offering new strategies for targeted cancer therapies Parveen, I., Ahmed, N., Idrees, D., Khan, P., & Hassan, M. (2017). Bioorganic & medicinal chemistry letters, 27(18), 4493-4499.

Antifungal Compound: Solubility Thermodynamics and Pharmacokinetics

Volkova, Levshin, and Perlovich (2020) synthesized a novel potential antifungal compound, examining its solubility, thermodynamics, and partitioning processes in biologically relevant solvents. Their findings provide valuable insights into the pharmacokinetic properties of new antifungal agents, indicating the importance of solubility and distribution characteristics in drug development Volkova, T., Levshin, I., & Perlovich, G. (2020). Journal of Molecular Liquids, 310, 113148.

Properties

IUPAC Name

5-piperazin-1-yl-2-propan-2-yl-1,3-oxazole-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.ClH/c1-8(2)10-14-9(7-12)11(16-10)15-5-3-13-4-6-15;/h8,13H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSDFXWCKURYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(O1)N2CCNCC2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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